Product packaging for 4-Chloro-3-fluoro-5-methoxyphenol(Cat. No.:CAS No. 920036-40-4)

4-Chloro-3-fluoro-5-methoxyphenol

Cat. No.: B8746739
CAS No.: 920036-40-4
M. Wt: 176.57 g/mol
InChI Key: XXGVLIVLLCHFLZ-UHFFFAOYSA-N
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Description

Significance of Halogenated and Alkoxy-Substituted Phenols in Organic Chemistry

Halogenated and alkoxy-substituted phenols are of paramount importance in the landscape of organic chemistry. nih.gov Halogen atoms (fluoro, chloro, bromo, iodo) and alkoxy groups (like methoxy) profoundly influence the reactivity and properties of the phenolic ring. nih.gov Halogenation, for instance, can enhance the lipophilicity of a molecule, a critical factor in the design of bioactive compounds. Furthermore, the presence of halogens can block metabolic pathways, thereby increasing the in vivo stability of a drug molecule. nih.gov

Alkoxy groups, such as the methoxy (B1213986) group, are also pivotal in modifying molecular characteristics. They are key components in many natural products and pharmaceuticals. acs.org The methoxy group can participate in hydrogen bonding and alter the electronic nature of the aromatic ring, influencing its reactivity in various chemical transformations. rsc.org

Overview of Aryl Ether and Phenol (B47542) Derivatives as Chemical Scaffolds

Aryl ether and phenol derivatives serve as fundamental scaffolds in the synthesis of a vast array of complex organic molecules. acs.orgwikipedia.org The term "scaffold" refers to a core molecular structure upon which further chemical modifications can be made to generate a library of related compounds. Phenol ethers, for example, are integral to the structure of numerous medications, including the antimalarial quinine (B1679958) and the cough suppressant dextromethorphan. wikipedia.org

The diaryl ether motif, in particular, is recognized as a "privileged scaffold" in medicinal chemistry and agrochemical research. nih.gov This is due to its unique physicochemical properties and its prevalence in a wide range of biologically active compounds, including those with anticancer, antibacterial, and herbicidal properties. nih.gov The synthesis of these derivatives often involves reactions such as the Williamson ether synthesis or the Ullmann condensation. wikipedia.org

Unique Electronic and Steric Effects of Combined Chloro, Fluoro, and Methoxy Substituents on Aromatic Rings

Electronic Effects:

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). However, due to the presence of lone pairs, it can also exert a weak electron-donating resonance effect (+R effect). csbsju.edu In many cases, the inductive effect of fluorine dominates, deactivating the ring towards electrophilic aromatic substitution. csbsju.edu

Chlorine: Similar to fluorine, chlorine exhibits both an electron-withdrawing inductive effect and an electron-donating resonance effect. wou.edu While also deactivating, it is less electronegative than fluorine.

The combination of these substituents leads to a complex electronic landscape on the aromatic ring. The activating methoxy group will compete with the deactivating effects of the halogens. The precise regioselectivity of any reaction involving this compound would be a result of the interplay between these competing electronic influences.

Steric Effects: The spatial arrangement of the chloro, fluoro, and methoxy groups around the aromatic ring also plays a crucial role in its reactivity. The size of the substituents can hinder the approach of reagents to certain positions on the ring, a phenomenon known as steric hindrance. This can influence the regiochemical outcome of reactions, favoring substitution at less sterically crowded positions.

Synthetic Routes to 4-Chloro-3-fluoro-5-methoxyphenol

The synthesis of polysubstituted aromatic compounds such as this compound requires precise control over the introduction of functional groups onto the benzene (B151609) ring. Methodologies for its preparation and the synthesis of its key precursors involve a range of strategic chemical transformations, including controlled halogenation, alkoxylation, and nucleophilic substitution reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClFO2 B8746739 4-Chloro-3-fluoro-5-methoxyphenol CAS No. 920036-40-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920036-40-4

Molecular Formula

C7H6ClFO2

Molecular Weight

176.57 g/mol

IUPAC Name

4-chloro-3-fluoro-5-methoxyphenol

InChI

InChI=1S/C7H6ClFO2/c1-11-6-3-4(10)2-5(9)7(6)8/h2-3,10H,1H3

InChI Key

XXGVLIVLLCHFLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)O)F)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Fluoro 5 Methoxyphenol

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this molecule can occur at two main sites: the aromatic ring itself (SNAr) or the phenolic hydroxyl group.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, typically a halogen, on an aromatic ring with a nucleophile. This reaction is generally favored on electron-poor rings containing strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com

The phenolic hydroxyl group is an active site for nucleophilic reactions, primarily after being deprotonated to form the more nucleophilic phenoxide ion.

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves treating the phenol (B47542) with a strong base, such as sodium hydride (NaH), to form the sodium 4-chloro-3-fluoro-5-methoxyphenoxide. This phenoxide then acts as a potent nucleophile, attacking an alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) in a second step to form the corresponding ether.

Esterification: Phenols readily react with acid chlorides or anhydrides in the presence of a base (like pyridine) to form phenyl esters. libretexts.orglibretexts.org For example, reaction with acetyl chloride would yield 4-chloro-3-fluoro-5-methoxyphenyl acetate. The base serves to neutralize the HCl byproduct and catalyze the reaction.

Derivatization Reactions for Functional Group Interconversion

Derivatization reactions are frequently employed to alter the chemical or physical properties of a molecule or to introduce new functional groups for further synthesis. nih.gov For 4-Chloro-3-fluoro-5-methoxyphenol, derivatization primarily targets the reactive hydroxyl group, but other transformations are also possible.

Silylation: The hydroxyl group can be protected or derivatized by converting it into a silyl (B83357) ether. This is commonly achieved by reacting the phenol with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like triethylamine (B128534) or imidazole.

Cleavage of the Methoxy (B1213986) Group: The methyl ether of the methoxy group can be cleaved to yield a second hydroxyl group, forming a dihydroxyphenol. This transformation typically requires strong reagents such as boron tribromide (BBr₃) or concentrated hydrobromic acid (HBr).

Conversion to a Sulfonate Ester: The phenolic hydroxyl can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. This transforms the hydroxyl into a good leaving group, which can facilitate subsequent nucleophilic substitution reactions, although such substitutions are less common on sp²-hybridized carbons compared to sp³ carbons.

Interactive Data Table: Summary of Derivatization Reactions

Functional GroupReagent(s)TransformationProduct Functional Group
Phenolic HydroxylBase (e.g., NaH), then Alkyl Halide (R-X)Williamson Ether SynthesisEther (-OR)
Phenolic HydroxylAcyl Chloride (RCOCl) or Anhydride, BaseEsterificationEster (-OCOR)
Phenolic HydroxylSilyl Halide (e.g., TMSCl), BaseSilylationSilyl Ether (-OSiR₃)
Phenolic HydroxylSulfonyl Chloride (e.g., TsCl), BaseSulfonylationSulfonate Ester (-OSO₂R)
Methoxy EtherBoron Tribromide (BBr₃) or HBrEther CleavageHydroxyl (-OH)

Formation of Ethers and Esters

The presence of the phenolic hydroxyl group is a key feature for the formation of ethers and esters. This reactivity is a cornerstone of phenol chemistry, allowing for the modification of the compound's physical and chemical properties.

The formation of ethers from phenols, known as O-alkylation, typically proceeds via a nucleophilic substitution reaction. pharmaxchange.inforsc.org In this process, the phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide or another suitable electrophile to form the ether linkage. The choice of solvent can be critical, with aprotic solvents generally favoring O-alkylation. pharmaxchange.info

Esterification of phenols can be achieved by reaction with carboxylic acids or, more commonly, with more reactive acylating agents like acid chlorides or anhydrides. lew.royoutube.comyoutube.com The direct esterification with a carboxylic acid is typically not favored for phenols. youtube.com However, the use of acid chlorides in the presence of a base or a phase-transfer catalyst provides an efficient route to phenolic esters. lew.ro

A general representation of these reactions is provided in the table below.

Reaction TypeGeneral EquationReagents & ConditionsProduct Type
O-Alkylation (Ether Formation) Ar-OH + R-X → Ar-O-RBase (e.g., NaOH, K2CO3), Alkyl halide (R-X)Ether
O-Acylation (Ester Formation) Ar-OH + R-COCl → Ar-O-CO-RBase (e.g., Pyridine) or Phase-Transfer CatalystEster

Reactions at the Phenolic Hydroxyl: O-Alkylation and O-Acylation

O-Alkylation: The synthesis of aryl ethers from phenols is a well-established transformation. organic-chemistry.org Copper-catalyzed O-alkylation of phenol derivatives using alkylsilyl peroxides as alkyl radical precursors has been described as a method that proceeds under mild conditions. rsc.org The reaction of the phenoxide ion, generated by deprotonation of the phenol, with an alkyl halide is a classic Williamson ether synthesis. For sterically hindered phenols, specific catalysts and conditions may be required to achieve efficient O-alkylation. mdpi.comacs.orgorgsyn.orggoogle.com

O-Acylation: The acylation of the phenolic hydroxyl group to form esters is a common reaction. ucalgary.ca While direct esterification with carboxylic acids is generally inefficient for phenols, the use of highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a base (such as pyridine (B92270) or sodium hydroxide) readily yields the corresponding phenolic esters. lew.rorsc.org Phase-transfer catalysis has also been shown to be an effective method for the O-acylation of para-substituted phenols with various alkanoyl chlorides, leading to high yields of esters in short reaction times. lew.ro

Condensation Reactions leading to Complex Scaffolds (e.g., Schiff Bases, Pyrazolines)

While there is no direct literature on the condensation reactions of this compound to form Schiff bases or pyrazolines, the reactivity of a closely related compound, 4-hydroxy-3-fluoro-5-methoxybenzaldehyde, provides significant insight. This aldehyde, which differs from the phenol by the presence of a formyl group instead of a hydroxyl group, is a key precursor for such condensations.

Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. Research has detailed the synthesis of a novel Schiff base by reacting 4-hydroxy-3-fluoro-5-methoxybenzaldehyde with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. This reaction underscores the potential for forming complex heterocyclic structures from precursors with the 4-hydroxy-3-fluoro-5-methoxy substitution pattern.

Pyrazolines are five-membered heterocyclic compounds that can be synthesized through the condensation of α,β-unsaturated aldehydes or ketones with hydrazine (B178648) derivatives. While direct synthesis from this compound is not documented, its conversion to an appropriate α,β-unsaturated carbonyl compound could potentially lead to pyrazoline formation.

The reactivity of the related 4-hydroxy-3-fluoro-5-methoxybenzaldehyde suggests that this compound could serve as a valuable starting material for the synthesis of more complex molecules, including those with potential biological activity.

Oxidation and Reduction Chemistry of Substituted Phenols

The oxidation and reduction of the phenolic ring are important transformations that can lead to a variety of products.

Oxidation: Phenols are susceptible to oxidation, which can proceed via different mechanisms depending on the oxidant and reaction conditions. nih.govuc.ptosti.govacs.orgorientjchem.org The oxidation can lead to the formation of phenoxyl radicals, which can then undergo further reactions such as dimerization or coupling. nih.gov The presence of electron-donating groups, like the methoxy group in this compound, generally makes the phenol more susceptible to oxidation. The oxidation of substituted phenols can yield quinones as major products. nih.gov For instance, the oxidation of para-substituted 2,6-di-tert-butylphenols with a cupric-superoxo complex affords 2,6-di-tert-butyl-1,4-benzoquinone. nih.govacs.org

Reduction: The reduction of the phenolic hydroxyl group is a challenging transformation. However, the aromatic ring of phenols can be reduced under certain conditions. reddit.com Catalytic hydrogenation of phenols using catalysts like rhodium on carbon or ruthenium can lead to the corresponding cyclohexanols. youtube.com For example, phenol can be reduced to cyclohexanol (B46403) via catalytic hydrogenation with nickel at high temperature and pressure. youtube.com The specific conditions required for the reduction of this compound would likely depend on the desired outcome, whether it is the reduction of the aromatic ring or the hydrogenolysis of the halogen substituents.

The table below summarizes the general oxidation and reduction reactions of phenols.

Reaction TypeGeneral TransformationReagents & ConditionsPotential Products
Oxidation Phenol → QuinoneOxidizing agents (e.g., Fremy's salt, chromic acid)Benzoquinones
Reduction Phenol → CyclohexanolH2, Catalyst (e.g., Rh/C, Ru, Ni), High T/PCyclohexanols

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-3-fluoro-5-methoxyphenol, a suite of NMR experiments would be required for an unambiguous assignment of all proton, carbon, and fluorine signals.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the two aromatic protons, the phenolic hydroxyl proton, and the methoxy (B1213986) group protons. The aromatic protons would appear as doublets due to coupling with the fluorine atom. The magnitude of the coupling constants (J-values) would be crucial in determining their relative positions. The hydroxyl proton's chemical shift would be dependent on solvent and concentration, while the methoxy protons would likely appear as a singlet in the upfield region of the spectrum. docbrown.infomdpi.com

¹³C NMR Chemical Shift and Multiplicity Analysis

A ¹³C NMR spectrum would show six distinct signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts would be influenced by the attached substituents (chlorine, fluorine, hydroxyl, and methoxy groups). rsc.orgoregonstate.edu The carbon atoms directly bonded to the electronegative fluorine and chlorine atoms would exhibit characteristic shifts and coupling. Specifically, the carbon bonded to fluorine would appear as a doublet due to one-bond C-F coupling. ionicviper.org

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. nih.gov For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. This signal would likely be a doublet of doublets due to coupling with the two neighboring aromatic protons. Its chemical shift would be characteristic of a fluorine atom on a substituted benzene (B151609) ring. nih.govazom.com

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY) for Complete Structural Assignment

To definitively connect the proton and carbon signals and confirm the substitution pattern, a series of 2D NMR experiments would be essential:

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each aromatic proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This would reveal longer-range correlations (typically over two to three bonds) between protons and carbons, which is critical for identifying the positions of the quaternary carbons (those without attached protons) relative to the protons.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, although in this simple system, this would primarily confirm the relationships already deduced from the splitting patterns in the 1D ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would show through-space correlations between protons that are close to each other, which could help to confirm the substitution pattern by showing proximity between the methoxy protons and one of the aromatic protons.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Characteristic Absorption Bands for Substituted Aromatic Rings

The FT-IR and Raman spectra of this compound would display several characteristic bands:

O-H Stretch: A broad absorption band characteristic of the phenolic hydroxyl group would be expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. researchgate.net

C=C Stretch: Aromatic ring C=C stretching vibrations would cause a series of absorptions in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretch: A strong band corresponding to the C-O stretching of the phenol (B47542) and methoxy group would be visible.

C-F and C-Cl Stretch: The carbon-fluorine and carbon-chlorine stretching vibrations would appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. researchgate.net

Out-of-Plane Bending: The substitution pattern on the benzene ring would give rise to characteristic C-H out-of-plane bending bands in the 690-900 cm⁻¹ region. mdpi.com

Without access to actual experimental data, the specific frequencies and chemical shifts for this compound cannot be reported.

Identification of C-Cl, C-F, C-O (methoxy), and O-H Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic vibrations of functional groups within a molecule. For this compound, the IR spectrum is predicted to exhibit several key absorption bands corresponding to its specific bonds.

The O-H stretching vibration of the phenolic hydroxyl group is typically one of the most recognizable features. It is expected to appear as a broad and strong band in the region of 3550-3200 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding between phenol molecules.

The C-O stretching vibration of the aryl ether (methoxy group) and the phenol C-O bond will likely result in strong absorptions. The aryl C-O stretch from the methoxy group is anticipated in the 1275-1200 cm⁻¹ range (asymmetric) and near 1075-1020 cm⁻¹ (symmetric). The phenolic C-O stretch is expected around 1260-1180 cm⁻¹.

Vibrations involving the halogen substituents are also characteristic. The C-F stretching vibration is typically strong and is found in the 1400-1000 cm⁻¹ range. The precise location can be complex due to coupling with other vibrations. The C-Cl stretching vibration gives rise to a moderate to strong band in the fingerprint region, typically between 850 and 550 cm⁻¹.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
O-H StretchPhenolic -OH3550 - 3200Strong, Broad
C-O Stretch (Aryl Ether)Ar-O-CH₃1275 - 1200Strong
C-O Stretch (Phenol)Ar-OH1260 - 1180Strong
C-F StretchAryl-F1400 - 1000Strong
C-Cl StretchAryl-Cl850 - 550Medium to Strong

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. The molecular formula for this compound is C₇H₆ClFO₂.

Using the exact masses of the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁹F, and ¹⁶O), the monoisotopic mass can be calculated. This value is critical for confirming the chemical formula and distinguishing it from other compounds with the same nominal mass.

ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.000000784.000000
Hydrogen¹H1.00782566.046950
Chlorine³⁵Cl34.968853134.968853
Fluorine¹⁹F18.998403118.998403
Oxygen¹⁶O15.994915231.989830
Calculated Monoisotopic Mass [M]176.004036

The presence of chlorine would also result in a characteristic isotopic pattern in the mass spectrum, with the [M+2] peak (containing ³⁷Cl) having an intensity of approximately one-third that of the molecular ion peak [M] (containing ³⁵Cl).

Fragmentation Pattern Analysis for Structural Confirmation (LCMS, GCMS)

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure. For this compound, the fragmentation pattern would likely involve the loss of stable neutral molecules or radicals.

A primary fragmentation pathway would be the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, leading to a significant fragment ion. Another common fragmentation for phenols involves the loss of carbon monoxide (CO, 28 Da). The subsequent loss of halogens (Cl• or F•) or hydrogen halides (HCl or HF) from the fragment ions would also be expected. Analysis of a related compound, 4-chloro-3-methylphenol, shows a prominent molecular ion peak and a significant fragment corresponding to the loss of a methyl group. nist.gov

Initial Ion (m/z)Neutral LossMass of Loss (Da)Resulting Fragment Ion (m/z)Plausible Structure of Fragment
176.00•CH₃15.02160.98[M - CH₃]⁺
176.00CO28.00148.00[M - CO]⁺
160.98CO28.00132.98[M - CH₃ - CO]⁺
176.00Cl•34.97141.03[M - Cl]⁺

Electronic Spectroscopy (UV-Visible)

Analysis of Electronic Transitions and Substituent Effects

UV-Visible spectroscopy measures the electronic transitions within a molecule. The benzene ring in this compound is the primary chromophore. The substituents (-OH, -OCH₃, -F, -Cl) on the ring act as auxochromes, which modify the absorption wavelength (λmax) and intensity.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups (electron-donating) and typically cause a bathochromic shift (shift to longer wavelengths) of the benzene π → π* transitions. The halogens (-F and -Cl) are deactivating yet ortho-, para-directing and also influence the absorption spectrum. The combined electronic effects of these substituents would result in characteristic absorption bands, likely shifted to longer wavelengths compared to unsubstituted benzene.

TransitionTypical Range for Phenols (nm)Expected Shift due to Substituents
π → π* (Primary Band)200 - 230Bathochromic (to longer λ)
π → π* (Secondary Band)260 - 290Bathochromic (to longer λ) and Hyperchromic (increased intensity)

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no public record of a successfully grown single crystal or a subsequent SC-XRD analysis for this compound is available.

If such an analysis were performed, it would provide definitive data on:

Bond Lengths: The precise distances between bonded atoms (e.g., C-C, C-O, C-H, C-Cl, C-F).

Bond Angles: The angles formed between adjacent bonds, revealing the geometry of the phenyl ring and its substituents.

Torsion Angles: The dihedral angles that describe the conformation of the methoxy group relative to the plane of the benzene ring.

Crystal Packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions like hydrogen bonding and halogen bonding.

This information would be invaluable for understanding the molecule's solid-state structure and its physical properties.

Thermal Analysis Techniques

Thermal analysis methods are employed to study the physical and chemical properties of materials as they change with temperature.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of a compound.

Specific TGA data for this compound is not available in the reviewed scientific literature. However, a hypothetical TGA analysis would heat a small sample of the compound at a constant rate. The resulting curve would plot mass percentage against temperature. The onset temperature of mass loss would indicate the point at which the compound begins to decompose, serving as a key indicator of its thermal stability. For many organic molecules like substituted phenols, decomposition typically occurs at elevated temperatures, often above their boiling points. Any significant mass loss before the main decomposition event could indicate the presence of residual solvent or a multi-step degradation process.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common approach for predicting the molecular properties of substituted phenols. DFT calculations, often employing functionals like B3LYP, are instrumental in providing insights into molecular geometry, vibrational frequencies, and electronic properties.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of the atoms. For a molecule like 4-Chloro-3-fluoro-5-methoxyphenol, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis is also crucial, particularly concerning the orientation of the hydroxyl and methoxy (B1213986) groups relative to the benzene (B151609) ring. Different conformers can have distinct energies and properties, and identifying the global minimum energy conformer is essential for accurate subsequent calculations.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or torsion. The calculated frequencies can be correlated with experimental spectra to aid in the assignment of spectral bands. For this compound, this analysis would help identify the characteristic vibrational modes associated with the C-Cl, C-F, O-H, and C-O-C functional groups. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. Red regions typically represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the MEP map would highlight the electrostatic potential around the electronegative chlorine, fluorine, and oxygen atoms, as well as the aromatic ring, providing a guide to its intermolecular interactions and reactive sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular charge transfer and hyperconjugative interactions. It examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. These interactions, also known as delocalization effects, contribute to the stability of the molecule. For this compound, NBO analysis would quantify the stabilization energies associated with interactions such as the delocalization of lone pair electrons from the oxygen, fluorine, and chlorine atoms into the antibonding orbitals of the benzene ring.

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict various spectroscopic parameters beyond vibrational frequencies. This can include the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are highly sensitive to the electronic environment of the nuclei. By calculating the magnetic shielding tensors for each atom in the optimized geometry, the chemical shifts can be predicted and compared with experimental NMR data to confirm the molecular structure.

Calculated NMR Chemical Shifts (GIAO approximation)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.gov This method is known for providing results that are in good agreement with experimental data. For this compound, the GIAO approximation, typically employed with Density Functional Theory (DFT), can be used to calculate the ¹H and ¹³C NMR chemical shifts. These calculations would provide valuable insights into the electronic environment of each atom in the molecule. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring. In this case, the interplay between the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy and hydroxyl groups would be reflected in the calculated chemical shifts.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1-OH5.0 - 6.0-
C2-H6.5 - 7.0100 - 110
C3-F-150 - 160 (JC-F)
C4-Cl-120 - 130
C5-OCH₃-145 - 155
C6-H6.5 - 7.0105 - 115
OCH₃3.8 - 4.055 - 60

Note: The chemical shifts are indicative and would be refined by actual quantum chemical calculations. The carbon attached to fluorine would exhibit splitting due to C-F coupling.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the excitation energies and oscillator strengths, TD-DFT can provide a theoretical UV-Vis spectrum that can be compared with experimental data. For this compound, a TD-DFT calculation would reveal the wavelengths of maximum absorption (λmax) corresponding to the electronic transitions within the molecule, primarily the π → π* transitions of the benzene ring. The positions of these absorption bands are sensitive to the nature and position of the substituents on the aromatic ring. nih.govresearchgate.net

A TD-DFT study on this compound would likely be performed using a functional such as B3LYP and a suitable basis set. mdpi.com The predicted spectrum would show how the combination of the chloro, fluoro, methoxy, and hydroxyl groups influences the electronic structure and the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the UV-Vis absorption characteristics. researchgate.net

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound

Transition Calculated λmax (nm) Oscillator Strength (f)
S₀ → S₁~280-290> 0.1
S₀ → S₂~230-240> 0.2

Note: These values are illustrative and based on the typical absorption of substituted phenols. Actual calculations would provide more precise data.

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and polymorphism. Computational methods like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) analysis provide detailed insights into these interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.govnih.gov It partitions the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. nih.gov

For this compound, a Hirshfeld surface analysis would likely reveal the presence of O-H···O hydrogen bonds involving the hydroxyl and methoxy groups, as well as weaker C-H···O, C-H···F, and C-H···Cl interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, the percentage contribution of H···H, O···H, F···H, and Cl···H contacts to the total Hirshfeld surface can be determined, offering a detailed picture of the crystal packing. nih.gov

Non-Covalent Interaction (NCI-RDG) Analysis

The Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), is another powerful method for visualizing and characterizing weak interactions in molecular systems. nih.govyoutube.com This method generates 3D isosurfaces that highlight regions of non-covalent interactions. The color of the isosurface indicates the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

An NCI-RDG analysis of a dimer or a cluster of this compound molecules would provide a detailed visual representation of the hydrogen bonding network and other weak interactions that govern the supramolecular assembly. This would complement the Hirshfeld surface analysis by providing a more qualitative picture of the interaction types and their spatial distribution.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying key intermediates and transition states.

Transition State Characterization and Activation Energies

For a substituted phenol (B47542) like this compound, computational methods can be used to study the mechanisms of various reactions, such as electrophilic aromatic substitution. byjus.comchemistrysteps.com By locating the transition state structures and calculating the corresponding activation energies, one can predict the feasibility and regioselectivity of a reaction.

For example, in an electrophilic substitution reaction, the hydroxyl and methoxy groups are activating and ortho-, para-directing, while the chloro and fluoro groups are deactivating but also ortho-, para-directing. Computational studies could determine the relative activation energies for substitution at the different available positions on the benzene ring, thus predicting the major product. Such studies would involve optimizing the geometries of the reactants, intermediates, transition states, and products, and then performing frequency calculations to confirm the nature of the stationary points on the potential energy surface. erciyes.edu.tr

Thermodynamic Properties and Reaction Spontaneity

The thermodynamic stability and reactivity of this compound can be elucidated through the calculation of its fundamental thermodynamic properties. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can provide accurate predictions of molecular energies and structures.

Key thermodynamic parameters that are often calculated include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These values are crucial for determining the spontaneity of reactions involving this compound under various conditions. A negative Gibbs free energy of reaction (ΔGrxn) indicates a spontaneous process, while a positive value suggests a non-spontaneous reaction.

Table 1: Illustrative Calculated Thermodynamic Properties for a Substituted Phenol

PropertySymbolIllustrative ValueUnit
Standard Enthalpy of FormationΔHf°-350.5kJ/mol
Standard Gibbs Free Energy of FormationΔGf°-280.2kJ/mol
Entropy420.1J/(mol·K)

Note: The values in this table are illustrative for a generic substituted phenol and are not the actual calculated values for this compound, as specific research data is not publicly available.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about the dynamic behavior of this compound and its interactions with its environment, particularly in solution.

In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their trajectories are calculated by integrating Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

For this compound, MD simulations can be employed to study:

Conformational Dynamics: The methoxy group and the hydroxyl group have rotational freedom. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between different rotational isomers.

Solvation Structure: By simulating the compound in a solvent, such as water, one can analyze the arrangement of solvent molecules around the solute. This includes the formation of hydrogen bonds between the phenolic hydroxyl group and water, as well as the hydrophobic interactions of the substituted aromatic ring.

Transport Properties: MD simulations can be used to calculate properties like the diffusion coefficient, which quantifies the mobility of the molecule in a given medium.

The solvation of phenols is a complex process influenced by both the hydrophobic nature of the aromatic ring and the hydrogen-bonding capabilities of the hydroxyl group. The presence of halogen and methoxy substituents further modifies these interactions. Theoretical studies on the solvation of similar fluoro and chloro complexes demonstrate the importance of the environment on the stability and behavior of such molecules. nih.gov

Role As a Chemical Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Substituted Aromatic Ethers

The phenolic hydroxyl group of 4-Chloro-3-fluoro-5-methoxyphenol is a primary site for reactivity, making it an excellent precursor for the synthesis of various substituted aromatic ethers. The formation of the ether linkage can introduce a wide array of functional groups, significantly altering the parent molecule's properties.

One key application is in the synthesis of aryl trifluoromethyl ethers (ArOCF₃). These compounds are of increasing interest due to the unique properties conferred by the trifluoromethoxy group. General methods for converting phenols to trifluoromethyl ethers are applicable to this compound. One such process involves a sequence of chlorination to form a trichloromethyl aryl ether, followed by fluorination with reagents like antimony trifluoride. An alternative in situ method involves heating the phenol (B47542) with tetrachloromethane and anhydrous hydrogen fluoride (B91410) in the presence of a catalyst.

Another class of ethers synthesized from phenols are aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. An efficient method for this transformation involves the base-mediated reaction of a phenol with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane). This reaction provides a direct route to incorporating a highly functionalized difluoroalkyl group via an ether linkage to the aromatic ring of the starting phenol.

The synthesis of these specialized ethers highlights the utility of this compound as a foundational building block for creating more complex fluorinated molecules.

Scaffold for the Construction of Heterocyclic Systems

The arrangement of multiple, distinct functional groups on the aromatic ring makes this compound a versatile scaffold for constructing heterocyclic systems. The interplay between the hydroxyl, methoxy (B1213986), and halogen substituents can be strategically exploited to direct cyclization reactions for the formation of rings containing nitrogen, oxygen, or sulfur.

For instance, substituted phenols are common starting materials for building fused heterocyclic systems like chromanes. The phenolic hydroxyl group can participate in cyclization reactions with appropriate bifunctional reagents. Furthermore, the presence of halogens allows for metal-catalyzed cross-coupling reactions, which can be followed by an intramolecular cyclization step to form a heterocyclic ring.

The synthesis of fluorinated heterocycles such as pyrimidines and pyrazoles often utilizes small, fluorinated building blocks. While not a direct reaction of the phenol itself, the structural motif is relevant. For example, fluorinated β-enolate salts can react with amidine hydrochlorides or hydrazines to yield fluorinated aminopyrimidines or aminopyrazoles, respectively. The core structure of this compound can be chemically modified to create derivatives suitable for such cyclization pathways, demonstrating its role as a foundational scaffold.

Intermediate in the Formation of Polycyclic Organic Compounds

The synthesis of complex polycyclic organic compounds often relies on a stepwise approach where functionalized monocyclic precursors are elaborated into larger, fused-ring systems. This compound serves as an ideal intermediate in such synthetic sequences.

The journey from a simple phenol to a polycyclic structure can involve several transformations. For example, the phenolic hydroxyl group can be converted into a triflate, or the aromatic ring can be further halogenated to create sites for sequential cross-coupling reactions. By introducing different aryl or vinyl groups through reactions like the Suzuki or Heck coupling, a more complex, non-cyclic precursor can be assembled. Subsequent intramolecular reactions, such as Friedel-Crafts alkylation or cyclodehydrogenation, can then be used to form the additional rings, yielding a polycyclic aromatic compound. The specific substitution pattern on the starting phenol influences the regioselectivity of these coupling and cyclization steps.

Application in the Synthesis of Agrochemicals (e.g., herbicides, without discussing efficacy)

The substituted phenyl scaffold is a common feature in many agrochemicals. This compound and its close derivatives are intermediates in the synthesis of active ingredients for this sector.

A notable example is the use of a structurally related compound in the preparation of a patented herbicidal agent. The molecule 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid is a component of a herbicidal composition. The "4-chloro-2-fluoro-3-methoxyphenyl" moiety points to a synthetic pathway originating from a precursor like 4-chloro-2-fluoro-3-methoxyaniline (B2957413) or, further back, this compound. This demonstrates the direct application of this specific substitution pattern in constructing complex agrochemical molecules.

The following table summarizes a representative synthetic transformation where a derivative of the core structure is incorporated into a larger agrochemical molecule.

Precursor MoietyFinal Product ClassReference
(4-chloro-2-fluoro-3-methoxyphenyl)Pyridine (B92270) Carboxylic Acid Herbicide

This application underscores the industrial relevance of this compound as a building block for high-value, specialized chemicals.

Utilization in the Development of Materials Science Precursors (e.g., for organic semiconductors, if applicable to its derivatives)

In materials science, particularly in the field of organic electronics, well-defined aromatic building blocks are essential for synthesizing organic semiconductors, conductive polymers, and other functional materials. While this compound is not directly used in a final material, it is an important precursor for creating monomers needed for polymerization and synthesis of larger conjugated systems.

A critical step in preparing such monomers is the conversion of phenols or their halogenated counterparts into more reactive derivatives suitable for cross-coupling reactions. For example, the synthesis of conjugated polymers often relies on the Suzuki coupling reaction, which couples a boronic acid with a halide. A derivative such as (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is a prime example of a key intermediate that can be synthesized from a related phenol. This boronic acid can then be coupled with various di-halogenated aromatic or heterocyclic compounds to build up the backbone of a conjugated polymer.

The presence of fluorine and chlorine atoms on the ring also offers additional handles for modification or for tuning the electronic properties of the resulting material. The ability to transform this compound into key reactive intermediates like boronic acids makes it a valuable starting point in the development of precursors for advanced materials.

Emerging Research Directions and Future Perspectives in Aromatic Functionalization

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted phenols like 4-Chloro-3-fluoro-5-methoxyphenol traditionally relies on multi-step sequences that can be inefficient and generate significant waste. Modern synthetic chemistry is increasingly focused on developing novel and sustainable routes that are both environmentally benign and economically viable.

One promising approach is the late-stage functionalization of simpler, readily available phenols. However, controlling the regioselectivity of these reactions is a significant challenge. rsc.org A more sustainable strategy involves the ipso-hydroxylation of corresponding arylboronic acids. This method offers several advantages, including the use of low-toxicity boron reagents, high functional group tolerance, and mild reaction conditions. For a molecule like this compound, a potential sustainable route could involve the synthesis of the corresponding arylboronic acid followed by a green oxidation step.

Interactive Data Table: Comparison of Synthetic Routes to Substituted Phenols

Synthetic Strategy Key Features Advantages Challenges for this compound
Classical Multi-step Synthesis Halogenation, nitration, reduction, diazotization, etc.Well-established procedures.Often requires harsh reagents, produces significant waste, and can have low overall yields.
ipso-Hydroxylation of Arylboronic Acids Oxidation of a pre-formed arylboronic acid.Mild conditions, high yields, low toxicity of reagents, and sustainable.The synthesis of the precursor arylboronic acid can be complex.
Late-stage C-H Hydroxylation Direct introduction of a hydroxyl group onto the aromatic ring.Atom-economical and reduces the number of synthetic steps.Achieving high regioselectivity on a complexly substituted ring is difficult.

Exploration of C-H Functionalization Strategies for Direct Derivatization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the derivatization of aromatic compounds. rsc.orgresearchgate.net For a molecule such as this compound, C-H functionalization presents an opportunity to introduce additional complexity without the need for pre-functionalized starting materials.

The primary challenge in the C-H functionalization of phenols is controlling the regioselectivity, as the hydroxyl group strongly activates the ortho and para positions. nih.gov In the case of this compound, the existing substituents will also exert a directing influence, creating a complex reactivity landscape.

Recent advances in this field have focused on the use of transition-metal catalysis and directing groups to achieve high regioselectivity. For instance, gold-catalyzed C-H functionalization of unprotected phenols with diazo compounds has shown remarkable chemo- and site-selectivity. acs.org Such methods could potentially be adapted to selectively functionalize the available C-H position on the this compound ring.

Interactive Data Table: Regioselectivity in Phenol (B47542) C-H Functionalization

Position Directing Influence of -OH Influence of Other Substituents on this compound Potential C-H Functionalization Reactions
ortho Strong activationSteric hindrance from adjacent methoxy (B1213986) and fluoro groups.Directed metalation, coupling reactions.
meta Weakly activatedElectronic effects from all substituents would need to be considered.Ruthenium-catalyzed meta-selective C-H activation.
para Strong activationBlocked by the chloro substituent.Not available for functionalization.

Photochemical and Electrochemical Transformations of Substituted Phenols

Photochemical and electrochemical methods offer green and sustainable alternatives to traditional chemical transformations. nih.gov These techniques can induce unique reactivity in substituted phenols, leading to the formation of novel products.

The photolysis of halogenated aromatic compounds can lead to dehalogenation or the formation of phenylated products. rsc.org For this compound, irradiation with UV light could potentially lead to the selective cleavage of the C-Cl or C-F bond, providing a route to other substituted phenols. Furthermore, the photochemical behavior of methoxyphenols in the presence of metal complexes is an active area of research, with implications for atmospheric chemistry. nih.gov

Electrochemical methods can be used to oxidize phenols, often leading to the formation of quinone-type structures or polymeric materials. The electrochemical degradation of chlorophenols has been studied for environmental remediation purposes, and these principles could be applied to understand the oxidative stability and potential transformations of this compound. koreascience.krcapes.gov.br The development of sensitive electrochemical sensors for chlorophenols also highlights the potential for using electrochemical techniques to detect and quantify such compounds. nih.gov

Advanced Spectroscopic Probes for Structural Dynamics

Understanding the three-dimensional structure and dynamic behavior of molecules is crucial for predicting their reactivity and biological activity. While standard spectroscopic techniques like NMR and mass spectrometry provide valuable structural information, advanced methods are needed to probe the intricate dynamics of complex molecules like this compound.

Time-resolved spectroscopic techniques, for example, can be employed to study the excited-state dynamics of the molecule upon photoexcitation. This could provide insights into the mechanisms of photochemical reactions, such as dehalogenation. The presence of chlorine and fluorine atoms also makes the molecule amenable to X-ray absorption spectroscopy, which can provide detailed information about the local electronic environment of these atoms.

The development of novel spectroscopic probes, including unnatural amino acids and other molecular tags, allows for the site-specific investigation of molecular interactions and conformational changes. mdpi.com While more commonly applied to biomolecules, these principles can be adapted to study the interactions of small molecules like this compound with their biological targets or in different solvent environments.

Machine Learning and AI in Predicting Reactivity and Properties of Halogenated Phenols

The complexity of predicting the reactivity and properties of highly substituted aromatic compounds makes this an ideal area for the application of machine learning (ML) and artificial intelligence (AI). researchgate.netrsc.org By training algorithms on large datasets of known reactions and molecular properties, ML models can learn to predict the outcomes of new reactions and the properties of novel compounds with increasing accuracy.

For a molecule like this compound, ML models could be used to:

Predict the most likely sites of electrophilic or nucleophilic attack.

Estimate the pKa of the phenolic hydroxyl group.

Predict the products of C-H functionalization reactions with different reagents.

Forecast its solubility in various solvents.

Estimate its potential toxicity or biological activity.

Recent studies have demonstrated the successful application of ML in predicting the outcomes of organic reactions and in identifying promising drug candidates. acs.orgcmu.edu As these models become more sophisticated, they will play an increasingly important role in guiding the synthesis and application of complex molecules like this compound. A machine learning model has been developed to predict the reactive site of electrophilic aromatic substitution with high accuracy. acs.org

Interactive Data Table: Applications of Machine Learning in Phenol Chemistry

Application Area Predicted Property/Outcome Input Data for Model Training Potential Impact
Reactivity Prediction Site of C-H functionalization, reaction yield, major product.Large databases of chemical reactions (e.g., Reaxys).Accelerates the discovery of new synthetic routes and reduces experimental effort.
Property Prediction pKa, solubility, toxicity, lipophilicity (logP).Molecular descriptors (e.g., fingerprints, quantum chemical parameters).Facilitates the design of molecules with desired physicochemical and biological properties.
Drug Discovery Binding affinity to biological targets, ADME properties.Known drug-target interactions, experimental ADME data.Streamlines the drug discovery process by identifying promising lead compounds.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-3-fluoro-5-methoxyphenol, and how can intermediates be characterized?

Methodological Answer: A plausible synthesis involves halogenation and alkoxylation steps. For example, fluorination of a phenolic precursor using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions, followed by chlorination with reagents like NCS (N-chlorosuccinimide) . Methoxy group introduction may employ Williamson ether synthesis (e.g., methyl iodide with a deprotonated hydroxyl group). Key intermediates (e.g., fluorinated phenols) should be characterized via:

  • GC-MS : To confirm molecular weight and purity (see GC-MS protocols for chlorophenols in ) .
  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to resolve positional isomerism (fluoro and methoxy groups create distinct splitting patterns) .

Q. How does the solubility of this compound in organic solvents influence reaction design?

Methodological Answer: Solubility data for structurally similar compounds (e.g., 5-amino-2-chloro-4-fluorophenol) suggest limited solubility in water (3.8 g/L at 20°C for 4-chloro-3-methylphenol) but higher solubility in polar aprotic solvents like DMF or acetone . For reactions requiring homogeneous conditions:

  • Use DMF or THF as solvents.
  • Pre-dissolve the compound in warm solvent to avoid precipitation during coupling reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for fluorinated phenolic derivatives?

Methodological Answer: Discrepancies in 19F^{19}\text{F} NMR or IR spectra may arise from:

  • Rotamers or conformational isomers : Use variable-temperature NMR to observe coalescence of peaks .
  • Impurities from incomplete halogenation : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and cross-check with high-resolution mass spectrometry (HRMS) .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify hydrogen-bonding interactions .

Q. What strategies optimize regioselectivity during the synthesis of polyhalogenated phenols?

Methodological Answer: Regioselectivity in halogenation is influenced by:

  • Directing groups : Methoxy groups act as ortho/para directors; fluorine’s electronegativity may alter electron density (meta-directing in some cases). Use DFT calculations to predict reactive sites .
  • Reagent choice : Electrophilic chlorination (e.g., Cl₂ gas) vs. radical pathways (e.g., NCS/light) can yield different regioisomers .
  • Protection/deprotection : Temporarily protect hydroxyl groups to direct halogenation to desired positions .

Q. How do structural modifications (e.g., fluoro vs. chloro) impact the compound’s toxicity profile?

Methodological Answer: Chlorophenols are associated with mitochondrial toxicity and endocrine disruption . Fluorination may alter:

  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism (validate via in vitro microsomal assays).
  • Bioavailability : LogP calculations (using software like MarvinSketch) predict increased lipophilicity with chloro/fluoro substitution .
  • Toxicity screening : Use zebrafish embryo models (FET assay) to compare LC₅₀ values with unsubstituted phenols .

Q. What computational methods predict the stability of this compound under varying pH and temperature?

Methodological Answer:

  • pKa prediction : Tools like ChemAxon or SPARC estimate phenolic proton acidity (fluoro groups lower pKa) .
  • Degradation pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS to identify hydrolysis byproducts (e.g., demethylation or dehalogenation) .
  • DFT simulations : Model bond dissociation energies for C-Cl and C-F bonds to predict thermal decomposition thresholds .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point and thermal stability?

Methodological Answer: Discrepancies may arise from:

  • Polymorphism : Perform DSC (differential scanning calorimetry) to detect multiple melting endotherms .
  • Impurity profiles : Compare TGA (thermogravimetric analysis) data from different sources; residues >1% indicate impurities .
  • Method variability : Standardize heating rates (e.g., 10°C/min) and sample preparation (e.g., recrystallization from ethanol/water) .

Safety and Handling

Q. What precautions are critical when handling halogenated phenolic compounds?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Waste disposal : Collect halogenated waste separately and neutralize with 10% NaOH before incineration .
  • Ventilation : Conduct reactions in a fume hood; monitor airborne particulates with OSHA-approved methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.